molecular formula C13H15N3O3S B2474937 (E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1235708-22-1

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No. B2474937
CAS RN: 1235708-22-1
M. Wt: 293.34
InChI Key: QPRMJSOAODAORL-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as MTSES, is a sulfhydryl-reactive compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been used to study the role of cysteine residues in protein function.

Scientific Research Applications

  • Chemical Synthesis and Modification : The synthesis and modification of 1,2,4-oxadiazoles, including compounds similar to the one , have been studied extensively. For instance, Tyrkov (2006) reported on the reactions of 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with piperidine, pyrrolidine, morpholine, and sodium p-toluenesulfinate to form corresponding derivatives (Tyrkov, 2006).

  • Pharmaceutical Applications : Some derivatives have been investigated for potential pharmaceutical applications. For example, Küçükgüzel et al. (2013) synthesized a series of novel compounds, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives, and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

  • Anticancer Research : Szafrański et al. (2020) conducted a study on (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides and their structure-activity relationships in anticancer applications. The study found significant activity variations depending on the substituents and the structure of the benzenesulfonamide scaffold (Szafrański et al., 2020).

  • Material Science : The compound and its derivatives have applications in material science as well. For example, the study of thermo-physical properties of 1,3,4-oxadiazole derivatives in different solvents was reported by Godhani et al. (2013), providing insights into how structural modifications affect various thermodynamic parameters (Godhani et al., 2013).

properties

IUPAC Name

(E)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-10-3-5-12(6-4-10)7-8-20(17,18)14-9-13-15-11(2)16-19-13/h3-8,14H,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRMJSOAODAORL-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(p-tolyl)ethenesulfonamide

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